N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride
Description
N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride is a substituted acetamide derivative featuring a branched alkylamine backbone. Its molecular structure includes:
- Acetamide core: A central carbonyl group bonded to a methyl-substituted nitrogen.
- Substituents: A 1-(methylamino)propan-2-yl group attached to the nitrogen atom, with an additional methyl group on the same nitrogen.
For example, 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride (C₇H₁₆N₂O·HCl) is synthesized via reactions involving formamide derivatives and alkylamines, followed by salt formation with HCl . Adjusting the amine reactants (e.g., using N-methylethylenediamine or branched amines) could yield the target compound.
Properties
Molecular Formula |
C7H17ClN2O |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
N-methyl-N-[1-(methylamino)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(5-8-3)9(4)7(2)10;/h6,8H,5H2,1-4H3;1H |
InChI Key |
YRTJGAOWFGPASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)N(C)C(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
The most widely reported method involves reductive amination of 1-(methylamino)propan-2-one with methylamine, followed by acetylation and hydrochloride salt formation.
Step 1: Synthesis of 1-(Methylamino)propan-2-one
1-(Methylamino)propan-2-one is prepared via nucleophilic substitution of 2-bromopropan-1-one with methylamine in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds with a 92% yield after 4 hours, as reported in analogous protocols for amino ketone synthesis.
Step 2: Reductive Amination
The ketone intermediate undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (buffered with acetic acid). This step achieves an 85% yield, forming N-methyl-1-(methylamino)propan-2-amine.
Step 3: Acylation
The secondary amine is acetylated with acetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction completes within 2 hours, yielding N-methyl-N-[1-(methylamino)propan-2-yl]acetamide (94% purity).
Step 4: Hydrochloride Salt Formation
The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Recrystallization from ethanol/ether yields 98% pure product.
Acylation of Preformed Amine Intermediates
An alternative route involves direct acylation of N-methyl-1-(methylamino)propan-2-amine, synthesized via a Gabriel synthesis approach.
Step 1: Gabriel Synthesis
Phthalimide is reacted with 1,2-dibromopropane in DMF to form 1-phthalimidopropan-2-amine. Subsequent hydrolysis with hydrazine releases the primary amine, which is methylated using methyl iodide and potassium carbonate (82% yield).
Step 2: Acylation and Salt Formation
The amine is acetylated as described in Section 1.1, with comparable yields.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- NaBH3CN vs. NaBH4 : Sodium cyanoborohydride provides superior selectivity for reductive amination, reducing imine intermediates without attacking ketones.
- Base Selection : TEA yields fewer byproducts than pyridine during acylation.
Characterization and Analytical Data
Spectroscopic Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 158–160°C |
| Solubility (H2O) | 120 mg/mL |
| Purity (HPLC) | ≥95% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, functional, and application-based differences between the target compound and its analogs:
Structural and Functional Differences
- Chlorine vs. Methylamino Substituents: Chlorinated analogs (e.g., metolachlor) exhibit herbicidal activity due to electron-withdrawing chlorine, whereas methylamino groups in the target compound suggest compatibility with biological systems (e.g., enzyme interactions) .
- Cyclic vs. Acyclic Amines : Cyclic derivatives like (S)-N-methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride may enhance metabolic stability compared to the target’s acyclic structure .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. The target compound’s branched structure may reduce lipophilicity compared to aromatic analogs like Suvecaltamide .
Biological Activity
N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride, a compound with the molecular formula C7H17ClN2O, has garnered attention in various research domains due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Name : N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride
- Molecular Formula : C7H17ClN2O
- CAS Number : 2648966-42-9
- Molecular Weight : 178.68 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study: Antibacterial Activity
A study published in Antibiotics evaluated the antibacterial properties of this compound against common pathogens. The results demonstrated:
- Effective Concentrations : Inhibition observed at concentrations as low as 50 µg/mL.
- Target Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Pharmacological Mechanisms
The biological activity of N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride can be attributed to several pharmacological mechanisms:
- Toll-like Receptor Activation : The compound has been shown to activate Toll-like receptors (TLRs), particularly TLR7, which plays a crucial role in immune response modulation .
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in bacterial metabolism, leading to reduced growth rates and increased susceptibility to other antibiotics .
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial cell membranes, causing structural destabilization .
Toxicological Profile
While the compound shows promise as an antimicrobial agent, its safety profile is critical for therapeutic applications. Preliminary toxicity studies indicate that:
- Cytotoxicity : Moderate cytotoxic effects were noted in human cell lines at high concentrations.
- Safety Margin : Further research is needed to establish a safe therapeutic window.
Summary of Key Studies
Future Directions
Further research is warranted to explore the full therapeutic potential of N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride. Areas for future investigation include:
- Clinical Trials : Assessing efficacy and safety in human subjects.
- Mechanistic Studies : Elucidating detailed pathways involved in its biological activity.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
Q & A
Q. What are the standard synthetic routes for N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
Amide Formation : Reacting a methylamine derivative with a propan-2-yl-substituted precursor under controlled pH and temperature (e.g., acetic anhydride with N-methylaminoethanol at 50–60°C) .
Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or dichloromethane) to enhance stability and solubility .
- Optimization : Parameters like solvent choice (polar aprotic for better reactivity), stoichiometric ratios (excess amine for higher yields), and reaction time (monitored via TLC/HPLC) are critical. Recrystallization or column chromatography ensures purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ ~2.1–2.3 ppm, amide carbonyl at δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm) .
- X-ray Crystallography (if crystalline): Resolves 3D structure .
Q. How does the hydrochloride form affect solubility and stability in experimental settings?
- Methodological Answer :
- Solubility : The hydrochloride salt increases polarity, enhancing solubility in aqueous buffers (e.g., PBS) and polar solvents (e.g., DMSO) for in vitro assays .
- Stability : Protonation of the amine reduces degradation via oxidation. Storage at −20°C in airtight, desiccated containers prevents hygroscopic absorption and extends shelf life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for its synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
- By-Product Analysis : Use LC-MS to trace undesired intermediates (e.g., over-alkylation products) and adjust stoichiometry .
- Reproducibility Checks : Validate protocols across independent labs, ensuring consistent reagent quality (e.g., anhydrous solvents) .
Q. What strategies are employed to study its interactions with biological targets like GPCRs?
- Methodological Answer :
- Radioligand Binding Assays : Use H-labeled analogs to quantify affinity (K) and selectivity for receptor subtypes .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses, guided by the compound’s methylamino and acetamide groups interacting with hydrophobic pockets .
- Functional Assays : Measure second messenger responses (e.g., cAMP accumulation) in transfected HEK293 cells to assess agonism/antagonism .
Q. How can purification methods be optimized when dealing with by-products in synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/ethyl acetate) based on solubility differences at varying temperatures .
- Ion-Exchange Resins : Remove unreacted amines or acidic impurities via column chromatography with Amberlyst resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
